

Glycofurool: A Technical Guide for Veterinary Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycofurool**

Cat. No.: **B7822355**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurool, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, water-miscible solvent widely employed as an excipient in pharmaceutical formulations.^{[1][2]} Its primary function is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), making it particularly valuable for developing stable and effective injectable (parenteral) formulations for veterinary use.^{[1][3]} Beyond its role as a solvent, **Glycofurool** also serves as a penetration enhancer in topical and intranasal preparations.^{[1][2]} This guide provides an in-depth technical overview of **Glycofurool**'s properties, applications, and safety considerations pertinent to the development of veterinary pharmaceuticals.

Physicochemical Properties

Glycofurool is a clear, colorless to pale yellow, almost odorless liquid with a slightly bitter taste.
^[2] The most common grade, **Glycofurool** 75, is characterized by having 1-2 oxyethylene units.
^{[2][4]} Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of **Glycofurool**

Property	Value	References
Chemical Name	α -[(Tetrahydro-2-furanyl)methyl]- ω -hydroxy-poly(oxy-1,2-ethanediyl)	[1] [2]
CAS Number	31692-85-0	[1] [3]
Average Molecular Weight	~190.24 g/mol	[2] [4]
Appearance	Clear, colorless, almost odorless liquid	[1] [2]
Density (at 20°C)	1.070–1.090 g/cm ³	[2] [4]
Boiling Point	80–100 °C (for Glycofurool 75)	[2]
Refractive Index (at 20°C)	~1.462	[3]
Dynamic Viscosity (at 20°C)	8–18 mPa·s (for Glycofurool 75)	[2]
Flash Point	>110 °C	[3] [5]
Solubility	Miscible with water, ethanol (95%), glycerin, and propylene glycol. Immiscible with arachis oil, isopropyl ether, and petroleum ether.	[2]

Applications in Veterinary Pharmaceutical Formulations

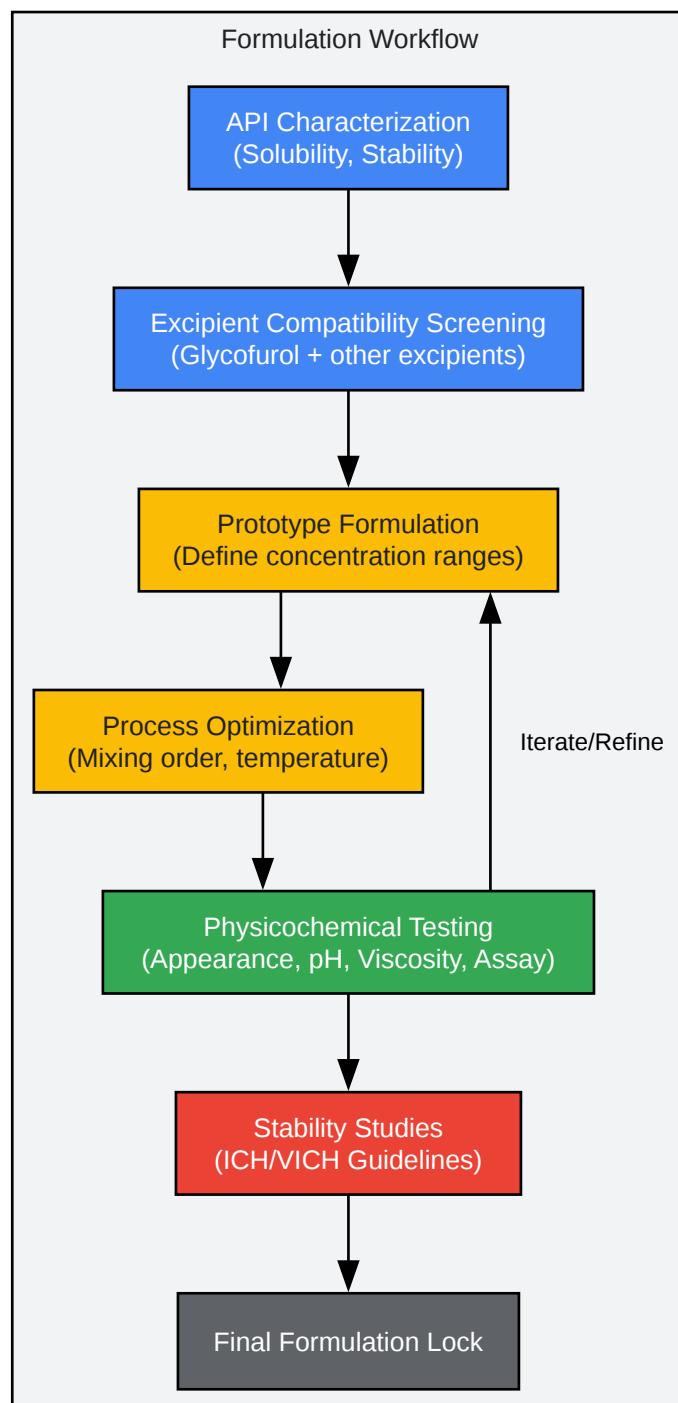
Glycofurool's favorable properties make it a valuable excipient in various veterinary dosage forms.

- Parenteral Formulations (Intravenous/Intramuscular): This is the primary application of **Glycofurool**.[\[1\]](#)[\[3\]](#) It is used as a cosolvent, often in concentrations up to 50% v/v, to dissolve hydrophobic drugs for IV or IM administration.[\[2\]](#)[\[3\]](#) Its ability to create stable, clear solutions is critical for injectable products.[\[6\]](#)

- **Topical and Transdermal Formulations:** **Glycofurol** can act as a penetration enhancer, facilitating the transport of APIs across the skin.[\[3\]](#)[\[7\]](#) It is a component in some localized topical formulations for parasite control in companion animals.[\[7\]](#)
- **Intranasal Formulations:** In animal studies, **Glycofurol** has been investigated as a solvent and absorption enhancer for the nasal delivery of drugs, including peptides and benzodiazepines.[\[1\]](#)[\[2\]](#)
- **Oral Formulations:** While less common, it has been used in the development of self-microemulsifying drug delivery systems (SMEDDS) to improve the oral bioavailability of poorly soluble compounds.[\[5\]](#)

Formulation Development and Stability

The development of a drug formulation using **Glycofurol** follows a structured workflow to ensure the final product is stable, safe, and efficacious.



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Caption: A typical workflow for developing a **Glycofurool**-based formulation.

Stability and Storage

Glycofurol is stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[2] It is incompatible with strong oxidizing agents.[2][3] The stability of the final veterinary drug product must be rigorously evaluated according to VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines.[8][9]

Experimental Protocol: Stability Testing of a Glycofurol-Based Injectable Formulation

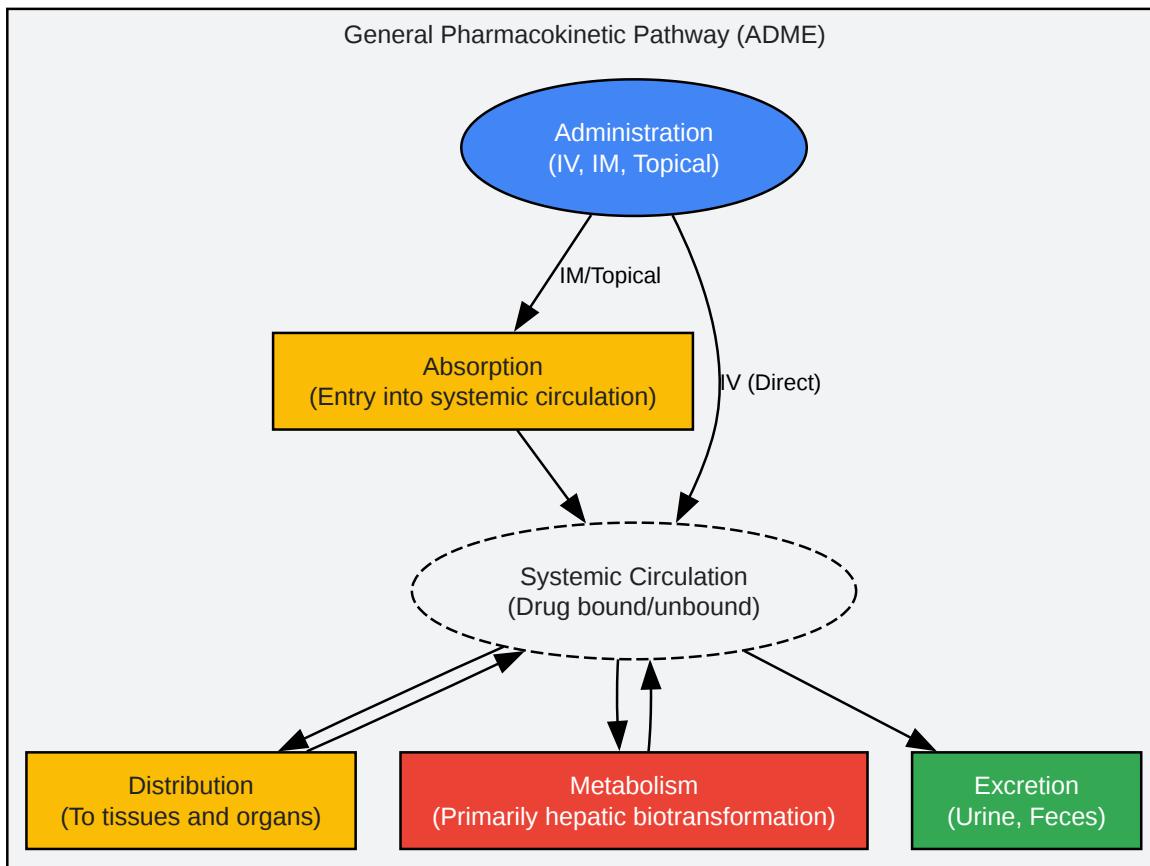
This protocol is based on VICH GL3(R) guidelines.[9]

- Objective: To determine the shelf-life of a veterinary injectable formulation containing **Glycofurol** by assessing its physical, chemical, and microbiological stability under defined storage conditions.
- Materials:
 - At least three primary batches of the final drug product, manufactured and packaged in the proposed commercial container-closure system.
 - Validated stability-indicating analytical methods for the API and any critical excipients or degradation products.
- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C} / 65\% \text{ RH} \pm 5\% \text{ RH}$.[9]
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\% \text{ RH}$.
 - Intermediate (if applicable): $30^{\circ}\text{C} \pm 2^{\circ}\text{C} / 65\% \text{ RH} \pm 5\% \text{ RH}$ (only required if significant change occurs under accelerated conditions).[9]
- Testing Schedule:
 - Samples are pulled and tested at specified time points.

- Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the proposed shelf-life.
- Accelerated: 0, 3, and 6 months.
- Parameters to be Tested:
 - Physical: Appearance (color, clarity), pH, particulate matter.
 - Chemical: API assay, content of degradation products, preservative content (if applicable).
 - Microbiological (for sterile products): Sterility, bacterial endotoxins (tested at beginning and end of shelf-life).
- Data Analysis: The results are analyzed to identify trends in degradation or changes in physical properties. Statistical analysis may be used to propose a shelf-life, as described in VICH GL51.[\[10\]](#) A "significant change" is defined as a failure to meet the established specifications.[\[9\]](#)

Pharmacokinetics in Animals

Understanding the pharmacokinetics (PK)—what the animal's body does to the drug and its vehicle—is crucial for determining a safe and effective dosing regimen.[\[11\]](#) While extensive PK data for **Glycofurol** itself in various veterinary species is not abundant in publicly available literature, its role as a vehicle can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) of the API.[\[1\]](#) Species differences in anatomy, physiology, and metabolism can significantly impact the PK profile of a formulated drug.[\[11\]](#)[\[12\]](#)



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Caption: Generalized ADME pathway for a drug formulated with **Glycofurool**.

Experimental Protocol: Animal Pharmacokinetic Study

This protocol outlines a general approach for a PK study in a laboratory animal model, such as a beagle dog, to evaluate a **Glycofurool**-based formulation.[6][13]

- Objective: To determine key pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life) of an API administered in a **Glycofurool**-based vehicle.
- Animals: A cohort of healthy, purpose-bred animals (e.g., 8 beagle dogs), acclimated to the study environment.[6]

- Study Design: A crossover or parallel-group design can be used. A single dose of the test formulation is administered via the intended clinical route (e.g., slow intravenous infusion).
- Dosing: The formulation is administered at a predetermined dose level based on prior toxicology studies.
- Sample Collection:
 - Blood samples are collected into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6]
 - Plasma is harvested by centrifugation and stored frozen (e.g., at -80°C) until analysis.
- Bioanalysis:
 - A validated analytical method (e.g., LC-MS/MS) is used to quantify the concentration of the API in the plasma samples.
- Data Analysis:
 - Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate the key PK parameters.
 - Results are evaluated to understand the absorption, distribution, and elimination characteristics of the drug from the **Glycofurol** formulation.

Safety and Toxicology in Veterinary Species

Glycofurol is generally considered a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical formulations.[2][3] Its tolerability is reported to be similar to that of propylene glycol.[2][3] However, like any excipient, its safety must be thoroughly evaluated. Undiluted **Glycofurol** can be an irritant.[2]

Table 2: Acute Toxicity Data for **Glycofurol** (in Mice)

Route of Administration	Species	LD50 Value	Reference
Intravenous	Mouse	3500 mg/kg	[5]
Intraperitoneal	Mouse	7800 mg/kg	[5]

Experimental Protocol: Vehicle Safety Study in Dogs

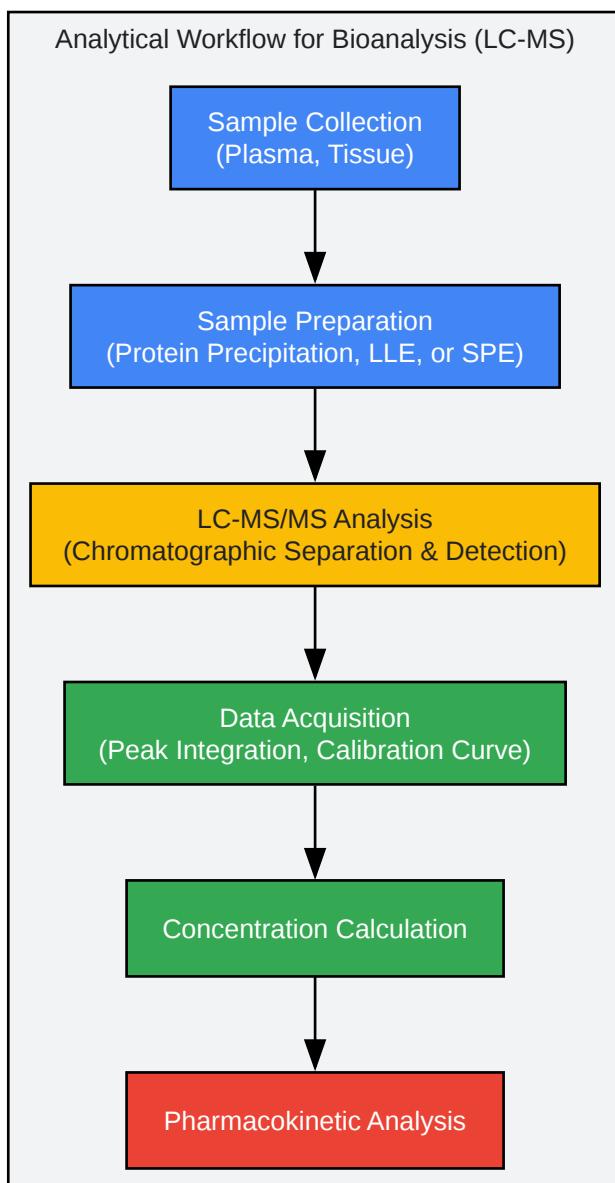
This protocol is adapted from a study evaluating the safety of various intravenous vehicles in beagles.[\[6\]](#)

- Objective: To assess the clinical safety and local tolerance of a **GlycofuroL**-based vehicle after a single intravenous administration.
- Animals: A group of 8 healthy beagle dogs.
- Procedure:
 - The test vehicle (without the API) is administered via slow intravenous infusion at the maximum proposed volume and concentration. A control group would receive a standard vehicle like saline.[\[6\]](#)
 - Animals are closely monitored for any adverse clinical reactions (e.g., vomiting, diarrhea, changes in behavior) during and for a period post-infusion (e.g., 7 days).[\[6\]](#)
- Endpoints:
 - Clinical Observations: Recorded daily.
 - Injection Site Evaluation: The infusion site is checked daily for signs of local irritation (e.g., swelling, redness, pain).
 - Clinical Pathology: Blood samples are collected pre-dose and at 24 hours and 7 days post-dose for hematology and serum clinical chemistry analysis.[\[6\]](#)
 - Body Weight: Recorded pre-study and at the termination of the observation period.

- Data Evaluation: The data are analyzed to determine if the **Glycofurol** vehicle induced any clinically significant changes in the observed parameters compared to baseline or a control group.

Analytical Methodology

Reliable analytical methods are required to quantify **Glycofurol** in raw materials, finished products, and biological matrices for pharmacokinetic studies.[\[14\]](#) High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Refractive Index, Evaporative Light Scattering, or Mass Spectrometry) is a common technique. Method validation is critical to ensure data are accurate and reliable.[\[14\]](#)



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Caption: Workflow for quantifying a drug in biological samples.

Experimental Protocol: Analytical Method Validation

This protocol outlines the key parameters for validating a bioanalytical method for quantifying an API in animal plasma, as per general validation guidelines.[14]

- Objective: To demonstrate that an analytical method (e.g., LC-MS/MS) is suitable for its intended purpose.

- Validation Parameters:
 - Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix (e.g., metabolites, endogenous substances). Assessed by analyzing blank matrix samples from at least six different sources.[14]
 - Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve with a minimum of five standards is prepared and analyzed.
 - Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. Accuracy is the closeness to the true value, while precision measures the variability.[14]
 - Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[14]
 - Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.
 - Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, assessed using various post-extraction spike experiments.
 - Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at freezer temperatures.[14]

Regulatory Status

Glycofurool is an established pharmaceutical excipient included in parenteral medicines licensed in Europe.[2] Its use in veterinary formulations is subject to approval by regulatory bodies such as the FDA's Center for Veterinary Medicine (CVM) in the United States and the European Medicines Agency (EMA).[1][15] All formulations must undergo a rigorous approval process demonstrating safety, efficacy, and quality.

Conclusion

Glycofurool is a highly effective and versatile solvent that plays a critical role in the formulation of veterinary pharmaceuticals, particularly for poorly water-soluble drugs intended for parenteral administration. Its well-characterized physicochemical properties, established applications, and acceptable safety profile make it an invaluable tool for drug development professionals. A thorough understanding of its properties, coupled with rigorous formulation development, stability testing, and safety evaluation according to established veterinary guidelines, is essential for successfully bringing new and effective animal health products to market.

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- To cite this document: BenchChem. [Glycofurool: A Technical Guide for Veterinary Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822355#glycofurool-for-veterinary-pharmaceutical-applications]

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